molecular formula C17H18F2N2O3 B2608116 1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea CAS No. 1795419-78-1

1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

Cat. No. B2608116
CAS RN: 1795419-78-1
M. Wt: 336.339
InChI Key: DCIPGLNBWYZIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, also known as DFP-10825, is a small molecule compound that has gained attention for its potential use in scientific research. This compound has been shown to have a variety of biological effects, making it a promising tool for studying various physiological and biochemical processes.

Scientific Research Applications

Directed Lithiation and Synthetic Applications

Directed lithiation techniques involving urea derivatives allow for precise functionalization, leading to high yields of substituted products. These methods are pivotal in the synthesis of complex molecules, including pharmaceuticals and materials science precursors. Smith et al. (2013) demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlighting the utility of such reactions in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives have significant pharmacological interest due to their biological activities. Goryaeva et al. (2009) explored the synthesis of pyrimidine derivatives using ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea, demonstrating the potential of urea derivatives in medicinal chemistry (Goryaeva, Burgart, & Saloutin, 2009).

Protecting Groups in Uridine Modification

In nucleotide chemistry, protecting groups play a crucial role in the selective modification of molecules. Kurosu et al. (2021) introduced a (4,4′-Bisfluorophenyl)methoxymethyl group as a novel protecting group for uridine ureido nitrogen, showcasing the versatility of urea derivatives in complex organic synthesis (Kurosu, Mitachi, & Mingle, 2021).

Electrophilic Fluorination

The development of fluorination techniques is critical in pharmaceutical and agrochemical manufacturing. Gregorčič and Zupan (1977) discussed the fluorination with substituted (difluoroiodo)arenes, a method that can be applied to the synthesis of fluorinated urea derivatives, illustrating the importance of such compounds in introducing fluorine atoms into organic molecules (Gregorčič & Zupan, 1977).

Urea-Doped Materials in Solar Cells

In material science, urea derivatives are utilized to enhance the properties of electron transport layers in solar cells. Wang et al. (2018) investigated urea-doped ZnO films, demonstrating improved power conversion efficiency in polymer solar cells. This research highlights the role of urea derivatives in optimizing materials for energy applications (Wang et al., 2018).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c1-23-14-9-4-3-6-11(14)15(24-2)10-20-17(22)21-16-12(18)7-5-8-13(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIPGLNBWYZIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.